6-Bromopyridine-3-carbothioamide
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Overview
Description
6-Bromopyridine-3-carbothioamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a carbothioamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-carbothioamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with thioamide reagents. One common method is the condensation reaction, where the carboxylic acid is converted to its corresponding acid chloride, followed by reaction with ammonium thiocyanate to yield the carbothioamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbothioamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or thiols.
Scientific Research Applications
6-Bromopyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromopyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
- 6-Bromopyridine-3-carboxylic acid
- 6-Bromopyridine-2-carbaldehyde
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
Comparison: 6-Bromopyridine-3-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct reactivity and binding properties. Compared to its analogs, it exhibits stronger binding affinity in enzyme inhibition studies and offers versatile synthetic applications .
Properties
IUPAC Name |
6-bromopyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWUAGCDULWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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